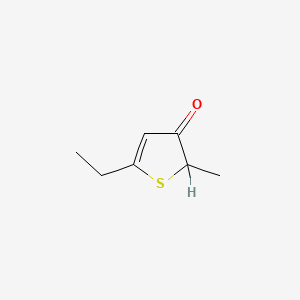

3(2H)-Thiophenone, 5-ethyl-2-methyl-

Description

Historical Context of Thiophenone Research in Organic Synthesis

The study of thiophenes dates back to the late 19th century, with the discovery of thiophene (B33073) itself as a contaminant in coal tar benzene (B151609). semanticscholar.org Early research focused on understanding the aromatic nature of the thiophene ring and its fundamental reactions. The development of synthetic methods to access the thiophene core was a crucial step forward.

Key historical synthetic methodologies that have been instrumental in the preparation of thiophene and its derivatives include:

Paal-Knorr Thiophene Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. wikipedia.orgwikipedia.org This method has been widely used for the synthesis of various substituted thiophenes.

Fiesselmann Thiophene Synthesis: Developed in the 1950s, this synthesis provides access to 3-hydroxythiophene derivatives through the condensation of thioglycolic acid esters with α,β-acetylenic esters. semanticscholar.orgwikipedia.orgwikipedia.org This method is particularly relevant for the synthesis of compounds related to the hydroxy tautomer of the title compound.

Gewald Aminothiophene Synthesis: This multicomponent reaction, discovered in the 1960s, allows for the efficient synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur. wikipedia.orgnist.gov While not directly producing thiophenones, the resulting aminothiophenes can be valuable intermediates for further functionalization.

These foundational methods laid the groundwork for the exploration of a vast array of thiophene derivatives, including the thiophenone class of compounds.

Significance of Substituted Thiophenones in Contemporary Organic Chemistry

Substituted thiophenones and their tautomeric 3-hydroxythiophene forms are significant building blocks in modern organic chemistry due to their versatile reactivity and the interesting biological and material properties of their derivatives.

In Medicinal Chemistry: The thiophene ring is considered a "privileged scaffold" in drug discovery, meaning it is a structural motif that is frequently found in biologically active compounds. researchgate.net Substituted thiophenes have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The ability of the sulfur atom to engage in hydrogen bonding and other non-covalent interactions can contribute to the binding affinity of these molecules to biological targets. The substitution pattern on the thiophenone ring allows for the fine-tuning of these properties to optimize efficacy and reduce side effects.

In Materials Science: Thiophene-containing polymers and oligomers are well-known for their applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov The sulfur atom in the thiophene ring contributes to the electronic properties of these materials. While research has predominantly focused on fully aromatic polythiophenes, the incorporation of thiophenone units could potentially be explored to modulate the electronic and physical properties of these materials.

Overview of Research Trajectories for 3(2H)-Thiophenone, 5-ethyl-2-methyl-

Direct research specifically focused on 3(2H)-Thiophenone, 5-ethyl-2-methyl- is not extensively documented in publicly available scientific literature. However, based on the known chemistry of related 2,5-dialkyl-3(2H)-thiophenones and 3-hydroxythiophenes, several potential research trajectories can be envisioned:

Synthetic Methodology: The development of efficient and regioselective synthetic routes to 2,5-asymmetrically substituted thiophenones like the title compound would be a valuable contribution. This could involve modifications of existing methods like the Fiesselmann synthesis or the development of novel catalytic approaches.

Tautomerism Studies: A detailed investigation into the keto-enol tautomerism of 3(2H)-Thiophenone, 5-ethyl-2-methyl- in different solvents and under various conditions would provide fundamental insights into its chemical behavior.

Chemical Reactivity: Exploration of the reactivity of both the keto and enol forms of the molecule could lead to the synthesis of novel heterocyclic systems. For example, the enol tautomer could undergo electrophilic substitution reactions, while the ketone could be a substrate for nucleophilic addition.

Biological Screening: Given the established biological activities of many thiophene derivatives, 3(2H)-Thiophenone, 5-ethyl-2-methyl- and its derivatives could be screened for a range of pharmacological activities.

Flavor and Fragrance Chemistry: Some simple thiophenones are known to be volatile compounds with characteristic odors and flavors, finding use in the food and fragrance industry. researchgate.netthegoodscentscompany.comthegoodscentscompany.com The specific substitution pattern of 3(2H)-Thiophenone, 5-ethyl-2-methyl- might impart unique organoleptic properties, making it a candidate for investigation in this area.

Data Tables

Table 1: Chemical Identifiers for 3(2H)-Thiophenone, 5-ethyl-2-methyl-

| Identifier | Value |

| CAS Number | 57556-03-3 |

| Molecular Formula | C₇H₁₀OS |

| Molecular Weight | 142.22 g/mol |

| IUPAC Name | 5-ethyl-2-methyl-3,4-dihydrothiophen-3-one |

Data sourced from public chemical databases.

Table 2: Representative Spectroscopic Data for Substituted 3-Thiophenones

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Signals for alkyl protons (methyl and ethyl groups), and protons on the thiophene ring. Chemical shifts would be influenced by the electronic environment. |

| ¹³C NMR | Resonances for the carbonyl carbon (typically downfield), sp² carbons of the double bond, and sp³ carbons of the alkyl substituents and the saturated ring position. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the ketone group (typically in the range of 1680-1720 cm⁻¹). C=C stretching and C-S stretching vibrations would also be present. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of alkyl groups and other small neutral molecules. |

Note: The data in this table is representative of the class of compounds and not experimentally determined for 3(2H)-Thiophenone, 5-ethyl-2-methyl- due to a lack of publicly available data.

Structure

2D Structure

3D Structure

Properties

CAS No. |

57556-03-3 |

|---|---|

Molecular Formula |

C7H10OS |

Molecular Weight |

142.22 g/mol |

IUPAC Name |

5-ethyl-2-methylthiophen-3-one |

InChI |

InChI=1S/C7H10OS/c1-3-6-4-7(8)5(2)9-6/h4-5H,3H2,1-2H3 |

InChI Key |

PGSGMVFKLJGMFC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=O)C(S1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2h Thiophenone, 5 Ethyl 2 Methyl

Precursor Synthesis and Functionalization Strategies

The successful synthesis of 3(2H)-thiophenone, 5-ethyl-2-methyl- hinges on the efficient preparation of appropriately functionalized precursors. This involves the initial construction of a thiophene (B33073) ring followed by the strategic introduction of the ethyl and methyl groups at the desired positions.

Synthesis of Key Thiophene Intermediates

The foundation of the synthesis is the creation of a thiophene ring that can be subsequently modified. A common starting point is the commercially available 2-methylthiophene (B1210033). This compound serves as a versatile scaffold for the introduction of the ethyl group.

Alternatively, classical methods for thiophene synthesis can be employed to construct a thiophene ring with pre-installed functional groups that facilitate the later introduction of the alkyl substituents. Name reactions such as the Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent, can be adapted for this purpose. Another approach is the Fiesselmann thiophene synthesis, which provides access to substituted 3-hydroxythiophenes from α,β-acetylenic esters and thioglycolic acid derivatives. These methods, while fundamental, can be tailored to produce thiophene intermediates amenable to further functionalization.

Introduction of Alkyl Substituents via Directed Functionalization

With a suitable thiophene intermediate in hand, the next critical step is the regioselective introduction of the ethyl and methyl groups at the C5 and C2 positions, respectively. If starting with 2-methylthiophene, the ethyl group needs to be introduced at the C5 position.

One powerful strategy for achieving this is through directed ortho-metalation (DoM) . This technique utilizes a directing metalating group (DMG) to guide the deprotonation of an aromatic ring at a specific position, followed by quenching with an electrophile. For thiophenes, the inherent acidity of the α-protons often directs lithiation to the C2 and C5 positions. In the case of 2-methylthiophene, lithiation preferentially occurs at the C5 position. Treatment with a strong base like n-butyllithium (n-BuLi) generates the 5-lithio-2-methylthiophene intermediate, which can then be reacted with an ethylating agent, such as ethyl bromide, to yield 2-ethyl-5-methylthiophene. This method offers high regioselectivity.

Another widely used method is the Friedel-Crafts acylation , followed by reduction. The acylation of 2-methylthiophene with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would predominantly yield 5-acetyl-2-methylthiophene due to the directing effect of the methyl group and the higher reactivity of the α-position. The resulting ketone can then be reduced to the corresponding ethyl group using methods like the Wolff-Kishner or Clemmensen reduction, affording 2-ethyl-5-methylthiophene.

| Functionalization Method | Reagents | Key Intermediate | Product | Regioselectivity |

| Directed Metalation | 1. n-BuLi 2. Ethyl bromide | 5-Lithio-2-methylthiophene | 2-Ethyl-5-methylthiophene | High for C5 |

| Friedel-Crafts Acylation & Reduction | 1. Propionyl chloride, AlCl₃ 2. H₂NNH₂, KOH | 5-Propionyl-2-methylthiophene | 2-Ethyl-5-methylthiophene | High for C5 |

Cyclization and Ring-Closing Approaches

The final and most crucial stage in the synthesis of 3(2H)-thiophenone, 5-ethyl-2-methyl- is the formation of the thiophenone ring. This is typically achieved through an intramolecular cyclization of a suitably functionalized open-chain precursor.

Intramolecular Cyclization Pathways to the Thiophenone Ring

A common and effective strategy for constructing the 3(2H)-thiophenone ring is the Dieckmann condensation . This intramolecular reaction involves the base-promoted cyclization of a diester to form a β-keto ester. In the context of the target molecule, a precursor such as ethyl 2-((5-ethyl-2-methylthiophen-3-yl)thio)acetate would be required. Treatment of this thioester with a strong base, such as sodium ethoxide, would induce an intramolecular cyclization to form the thiophenone ring.

Another viable pathway involves the cyclization of a β-mercapto ester. For instance, a precursor like ethyl 3-mercapto-3-(5-ethyl-2-methyl-2-ylidene)propanoate could undergo an intramolecular Michael addition, where the thiol group attacks the α,β-unsaturated ester, leading to the formation of the five-membered thiophenone ring.

Catalytic Systems in Thiophenone Ring Formation

Modern synthetic chemistry often employs transition metal catalysis to facilitate challenging transformations. While specific catalytic systems for the direct synthesis of 3(2H)-thiophenone, 5-ethyl-2-methyl- are not extensively documented, related methodologies suggest potential avenues. For example, rhodium-catalyzed cyclization reactions have been utilized in the synthesis of various heterocyclic compounds. A hypothetical approach could involve a rhodium-catalyzed intramolecular C-H activation and cyclization of a precursor containing both the thiophene backbone and a carbonyl-containing side chain.

Palladium-catalyzed cross-coupling reactions could also play a role in constructing the necessary precursors for cyclization. For instance, a palladium catalyst could be used to couple a functionalized thiophene with a side chain that can later participate in the ring-closing reaction.

| Cyclization Approach | Precursor Type | Key Transformation |

| Dieckmann Condensation | Thiophenyl-substituted thioester | Intramolecular Claisen condensation |

| Michael Addition | β-mercapto α,β-unsaturated ester | Intramolecular conjugate addition |

Regioselective and Stereoselective Synthesis of 3(2H)-Thiophenone, 5-ethyl-2-methyl-

The synthesis of 3(2H)-thiophenone, 5-ethyl-2-methyl- requires careful control of regioselectivity, ensuring the ethyl and methyl groups are positioned at C5 and C2, respectively. As discussed in section 2.1.2., methods like directed metalation and Friedel-Crafts acylation on a 2-methylthiophene precursor provide a high degree of regiocontrol for the introduction of the second alkyl group at the C5 position.

The target molecule, 3(2H)-thiophenone, 5-ethyl-2-methyl-, possesses a chiral center at the C2 position if the hydrogen at that position is substituted. The methodologies discussed thus far would generally lead to a racemic mixture of the final product. The development of a stereoselective synthesis would require the use of chiral auxiliaries, asymmetric catalysts, or stereoselective reductions of a prochiral precursor.

For instance, an asymmetric synthesis could potentially be achieved through the enantioselective reduction of a corresponding 2-methyl-5-ethyl-3-hydroxythiophene precursor. The use of a chiral reducing agent could selectively produce one enantiomer of the alcohol, which could then be oxidized to the desired thiophenone.

Alternatively, the introduction of the methyl group at the C2 position could be performed stereoselectively on a pre-formed thiophenone ring. This might involve the use of a chiral base to deprotonate the C2 position, followed by quenching with a methylating agent. However, such methods are often challenging and would require significant optimization.

At present, the literature on the specific stereoselective synthesis of 3(2H)-thiophenone, 5-ethyl-2-methyl- is limited, and this remains an area for future research and development.

Control over Substitution Patterns

One of the most prominent methods for constructing the 3-hydroxythiophene core, a tautomer of 3(2H)-thiophenone, is the Fiesselmann thiophene synthesis . This reaction involves the condensation of an α,β-acetylenic ester with a thioglycolic acid derivative. wikipedia.orgrgmcet.edu.in To achieve the 5-ethyl-2-methyl substitution pattern, a regiocontrolled approach would be necessary. For instance, the reaction could proceed via the condensation of an ethyl-substituted thioglycolate with a methyl-substituted α,β-acetylenic ester or vice versa. The reaction mechanism involves the initial Michael addition of the thiolate to the alkyne, followed by cyclization and tautomerization to the more stable 3-hydroxythiophene form.

Another widely used method is the Gewald aminothiophene synthesis , which is a multicomponent reaction involving a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.orgderpharmachemica.com To obtain a 2,5-dialkyl substituted thiophene, an unsymmetrical ketone such as pentan-2-one could be utilized. However, the reaction with an unsymmetrical ketone can lead to a mixture of regioisomers. The Knoevenagel condensation step, which is the first part of the mechanism, can occur on either side of the carbonyl group, leading to different substitution patterns in the final thiophene product. wikipedia.org Controlling the regioselectivity in such cases can be challenging and may depend on the specific reaction conditions and the steric and electronic nature of the ketone.

The Paal-Knorr thiophene synthesis provides a more direct route to the thiophene ring from a 1,4-dicarbonyl compound and a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. derpharmachemica.comwikipedia.orgpharmaguideline.com To synthesize 3(2H)-Thiophenone, 5-ethyl-2-methyl-, a specifically substituted 1,4-dicarbonyl precursor, namely 3-acetyl-4-oxo-heptanoic acid or a derivative, would be required. The primary challenge in this approach lies in the synthesis of the requisite unsymmetrical 1,4-dicarbonyl starting material.

| Synthetic Method | Key Precursors | General Reaction Conditions | Key Advantages | Regioselectivity Challenges |

|---|---|---|---|---|

| Fiesselmann Synthesis | Ethyl propiolate and Methyl 2-mercaptopropanoate (or vice-versa) | Base-catalyzed condensation (e.g., sodium ethoxide) | Good for constructing the 3-hydroxythiophene core. wikipedia.org | Requires careful selection of precursors to control the final substitution pattern. |

| Gewald Reaction | Pentan-2-one, an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur | Base-catalyzed multicomponent reaction (e.g., morpholine) | One-pot synthesis from simple starting materials. derpharmachemica.com | Use of an unsymmetrical ketone can lead to a mixture of regioisomers. wikipedia.org |

| Paal-Knorr Synthesis | A substituted 1,4-dicarbonyl compound (e.g., 2-methyl-5-ethyl-1,4-dioxo compound) and a sulfurizing agent (e.g., P4S10) | Heating with a sulfurizing agent. pharmaguideline.com | Direct formation of the thiophene ring. wikipedia.org | The synthesis of the required unsymmetrical 1,4-dicarbonyl precursor can be complex. |

Enantioselective Synthesis Strategies

The target molecule, 3(2H)-Thiophenone, 5-ethyl-2-methyl-, is achiral. However, the development of enantioselective methods is crucial for the synthesis of chiral analogues or precursors which may have applications in medicinal chemistry. Chiral thiophenone derivatives can be synthesized using several strategies, including the use of chiral catalysts or chiral auxiliaries.

For instance, a chiral bifunctional organocatalyst, such as a cinchona alkaloid-derived thiourea, could be employed in a Michael addition reaction to construct a chiral precursor for a Fiesselmann-type synthesis. rsc.org This would involve the enantioselective addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound, establishing a stereocenter that would be carried through to the final thiophenone product.

Another approach involves the use of chiral phase-transfer catalysts for the asymmetric intramolecular aza-Michael addition to form chiral isoindolinones, a strategy that could be adapted for the synthesis of sulfur-containing heterocyclic systems. researchgate.netnih.gov While not directly applied to the synthesis of the target compound, these methodologies demonstrate the potential for creating enantiomerically enriched thiophenone derivatives.

Green Chemistry Principles in 3(2H)-Thiophenone, 5-ethyl-2-methyl- Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of 3(2H)-Thiophenone, 5-ethyl-2-methyl- to create more sustainable and environmentally friendly manufacturing processes.

Solvent-Free and Aqueous Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Several strategies for thiophene synthesis have been developed that operate under solvent-free or aqueous conditions.

Aqueous Synthesis: The Gewald reaction, a potential route to precursors of the target molecule, has been successfully performed in aqueous media. arkat-usa.org Using water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. An efficient aqueous synthesis of thioamides, which are structurally related to the intermediates in some thiophene syntheses, has also been reported using sodium sulfide (B99878) as the sulfur source. organic-chemistry.orgnih.gov

Solvent-Free Synthesis: Mechanochemical synthesis, which involves conducting reactions by grinding solid reactants together, often in a ball mill, has emerged as a powerful solvent-free technique. acs.org This method has been applied to the synthesis of thiophene polymers and other derivatives. A solvent-free, microwave-assisted Paal-Knorr synthesis of thiophenes using Lawesson's reagent has also been demonstrated to be highly efficient, with short reaction times and high yields. ijprajournal.com

| Approach | Description | Potential Application | Advantages |

|---|---|---|---|

| Aqueous Conditions | Using water as the reaction solvent. | Applicable to multicomponent reactions like the Gewald synthesis. arkat-usa.org | Environmentally benign, safe, and low cost. |

| Solvent-Free (Mechanochemistry) | Reactions are conducted by grinding solid reactants, often in a ball mill. | Could be applied to a solid-state version of the Paal-Knorr or Gewald reaction. acs.org | Eliminates solvent waste, can lead to shorter reaction times and different product selectivity. |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. | Can be used to accelerate reactions like the Gewald or Paal-Knorr synthesis, often under solvent-free conditions. derpharmachemica.com | Rapid heating, shorter reaction times, and often higher yields. |

Catalyst Recycling and Atom Economy Considerations

Catalyst Recycling: The use of heterogeneous or recyclable catalysts is another important principle of green chemistry. For thiophene synthesis, various catalytic systems have been developed that allow for the recovery and reuse of the catalyst. For example, metal-organic frameworks (MOFs) have been used as heterogeneous catalysts for reactions like the Biginelli reaction, and similar systems could be developed for thiophene synthesis. researchgate.net Polymer-supported catalysts also offer a promising avenue for easy separation and recycling. The use of polyether amine as a recyclable base catalyst has been demonstrated in the aerobic oxidation of thiophenols, a reaction relevant to sulfur chemistry. prepchem.com

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.govmdpi.combeilstein-journals.org Reactions with high atom economy are preferred in green chemistry as they generate less waste.

The theoretical atom economy for the potential synthetic routes to 3(2H)-Thiophenone, 5-ethyl-2-methyl- can be calculated as follows:

Paal-Knorr Synthesis: Assuming the reaction of a 2-methyl-5-ethyl-1,4-dioxo compound (C₇H₁₂O₂) with P₄S₁₀ to yield the target molecule (C₇H₁₀OS) and P₄O₁₀. The atom economy would be relatively low due to the high molecular weight of the phosphorus pentoxide byproduct.

Gewald Reaction: The Gewald reaction is a condensation reaction that typically has a high atom economy, as most of the atoms from the three starting materials (ketone, cyanoester, and sulfur) are incorporated into the final product. The main byproduct is water.

Fiesselmann Synthesis: This is also a condensation reaction with good atom economy, where the primary byproduct is an alcohol eliminated during the cyclization step.

| Synthetic Route | Generalized Reaction | Byproducts | Theoretical Atom Economy | Reference |

|---|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-dicarbonyl + P4S10 → Thiophene + P4O10 | High molecular weight inorganic solids | Low | researchgate.net |

| Gewald Reaction | Ketone + α-cyanoester + S → 2-Aminothiophene + 2H2O | Water | High | organic-chemistry.org |

| Fiesselmann Synthesis | α,β-acetylenic ester + thioglycolic acid ester → 3-Hydroxythiophene + Alcohol | Alcohol | High | wikipedia.org |

By carefully selecting the synthetic route and reaction conditions, the synthesis of 3(2H)-Thiophenone, 5-ethyl-2-methyl- can be designed to be both efficient and environmentally responsible.

Elucidation of Reaction Mechanisms Involving 3 2h Thiophenone, 5 Ethyl 2 Methyl

Electrophilic and Nucleophilic Reactions at the Thiophenone Core

The electronic nature of the enone system in 3(2H)-Thiophenone, 5-ethyl-2-methyl- makes it susceptible to attack by both electrophiles and nucleophiles at different positions. The conjugation of the carbonyl group with the alkene significantly influences the molecule's reactivity. libretexts.orgwikipedia.org

Reactivity of the Carbonyl Group

The carbonyl group (C=O) is a primary site for nucleophilic attack due to the partial positive charge on the carbonyl carbon, a result of the high electronegativity of the oxygen atom. This reactivity is characteristic of ketones and is referred to as 1,2-addition. pressbooks.publibretexts.org

Strong, "hard" nucleophiles, such as Grignard reagents (R-MgX), organolithium compounds (R-Li), and hydride reagents like lithium aluminum hydride (LiAlH4), tend to favor direct attack at the carbonyl carbon. libretexts.orgyoutube.com This irreversible reaction proceeds through a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield a tertiary alcohol.

Conversely, the carbonyl oxygen, with its lone pairs of electrons, can act as a Lewis base, reacting with protons or other Lewis acids. This activation makes the carbonyl carbon even more electrophilic and can facilitate nucleophilic attack.

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring in this molecule is not aromatic but is a dihydrothiophenone, featuring an α,β-unsaturated system. This conjugation extends the electrophilicity of the carbonyl carbon to the β-carbon of the double bond. libretexts.orguobabylon.edu.iq This phenomenon, known as vinylogy, creates a "soft" electrophilic site at the β-carbon, which is susceptible to nucleophilic attack in a process called conjugate addition or 1,4-addition (Michael addition). wikipedia.orgwikipedia.org

Softer nucleophiles, such as enamines, Gilman reagents (lithium diorganocuprates, R2CuLi), amines, and thiols, preferentially attack the β-carbon. pressbooks.pubyoutube.comwikipedia.org The reaction proceeds through a resonance-stabilized enolate intermediate. libretexts.org Subsequent protonation of this enolate, typically at the α-carbon, yields the 1,4-adduct, resulting in a saturated thiophenone derivative. libretexts.org The competition between 1,2- and 1,4-addition is a key aspect of enone chemistry, largely dictated by the nature of the nucleophile. libretexts.org

Electrophilic attack on the thiophene ring system is less common due to the deactivating effect of the electron-withdrawing carbonyl group. uobabylon.edu.iq However, reactions at the sulfur atom, such as oxidation, are possible.

| Reaction Type | Nucleophile | Primary Product |

| 1,2-Addition | Grignard Reagents (e.g., CH₃MgBr) | Tertiary Alcohol |

| 1,2-Addition | Organolithium Reagents (e.g., CH₃Li) | Tertiary Alcohol |

| 1,4-Addition (Michael) | Gilman Reagents (e.g., (CH₃)₂CuLi) | Saturated Ketone |

| 1,4-Addition (Michael) | Amines (e.g., R₂NH) | β-Amino Ketone |

| 1,4-Addition (Michael) | Thiols (e.g., RSH) | β-Thioether Ketone |

| 1,4-Addition (Michael) | Enolates | 1,5-Dicarbonyl Compound |

Pericyclic Reactions and Rearrangements

Pericyclic reactions, which proceed through a cyclic transition state, and molecular rearrangements are also important aspects of the chemistry of 3(2H)-Thiophenone, 5-ethyl-2-methyl-.

Diels-Alder Reactions and Related Cycloadditions

The electron-deficient C=C double bond in the enone system makes 3(2H)-Thiophenone, 5-ethyl-2-methyl- a competent dienophile in Diels-Alder reactions. acs.org It can react with electron-rich dienes to form [4+2] cycloaddition products. The stereochemistry and regiochemistry of these reactions are governed by the frontier molecular orbitals of the diene and the dienophile. The presence of the carbonyl group activates the double bond for this type of cycloaddition. rsc.orgacs.org Photochemically generated strained (E)-isomers of cyclic enones can also be highly reactive dienophiles. nih.gov

Sigmatropic Rearrangements and Tautomerism

Keto-Enol Tautomerism: Like other ketones with α-hydrogens, 3(2H)-Thiophenone, 5-ethyl-2-methyl- can exist in equilibrium with its enol tautomer, 5-ethyl-2-methyl-3-hydroxythiophene. fiveable.melibretexts.org This tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen and a shift of the pi-electrons. oregonstate.eduyoutube.com The equilibrium generally favors the keto form, but the enol can be a key reactive intermediate, particularly in reactions involving enolates. libretexts.orgmasterorganicchemistry.com In this specific case, the formation of the enol results in a fully aromatic hydroxythiophene ring, which could significantly shift the equilibrium toward the enol form under certain conditions.

libretexts.orgwikipedia.org-Sigmatropic Rearrangements: The presence of the sulfur atom adjacent to the π-system allows for the possibility of libretexts.orgwikipedia.org-sigmatropic rearrangements, particularly from intermediates such as sulfonium (B1226848) ylides. wikipedia.orgchemtube3d.com These rearrangements proceed through a five-membered cyclic transition state and are common for allylic sulfur compounds. chemtube3d.comresearchgate.net For instance, if an ylide were formed at the sulfur atom, a libretexts.orgwikipedia.org-rearrangement could occur, leading to ring expansion or the formation of other heterocyclic systems. wikipedia.org

Redox Chemistry of 3(2H)-Thiophenone, 5-ethyl-2-methyl-

The redox chemistry involves both the oxidation of the sulfur atom and the reduction of the enone system.

Oxidation: The thioether sulfur is susceptible to oxidation. Reaction with mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), can convert the sulfur to a sulfoxide (B87167) (thiophene-S-oxide). wikipedia.orgmasterorganicchemistry.com Further oxidation with stronger agents can lead to the corresponding sulfone (thiophene-S,S-dioxide). wikipedia.orgnih.govresearchgate.net These S-oxides and sulfones are themselves reactive species; for example, thiophene 1-oxides can act as dienes in Diels-Alder reactions. researchgate.net The oxidation of thiophenes can be relevant in metabolic pathways. wikipedia.org

Reduction: The enone moiety offers two sites for reduction: the carbonyl group and the carbon-carbon double bond.

Selective Carbonyl Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄), especially in the presence of cerium(III) chloride (Luche reduction), can selectively reduce the carbonyl group to a hydroxyl group, yielding an allylic alcohol, while leaving the C=C double bond intact. researchgate.netrushim.rumasterorganicchemistry.com

Conjugate Reduction: Catalytic hydrogenation (e.g., H₂ over Pd/C) can reduce the carbon-carbon double bond, a reaction known as conjugate reduction, to afford the saturated ketone (dihydrothiophenone). wikipedia.org

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), or more forceful catalytic hydrogenation conditions can reduce both the carbonyl group and the double bond. libretexts.org Desulfurization can also be achieved using reagents like Raney Nickel, which would reduce the thiophenone to a substituted alkane. wikipedia.org

| Reagent / Condition | Site of Reduction | Product |

| NaBH₄, CeCl₃ (Luche Reduction) | Carbonyl (C=O) | Allylic Alcohol |

| H₂, Pd/C (mild conditions) | Alkene (C=C) | Saturated Ketone |

| LiAlH₄ | Carbonyl (C=O) and Alkene (C=C) | Saturated Alcohol |

| Raney Ni | Desulfurization and Reduction | Alkane |

Reduction Pathways and Products

Information not available.

Oxidation Pathways and Products

Information not available.

Mechanism-Based Inhibition and Activation Studies (in a non-biological context, e.g., catalysis)

Information not available.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2h Thiophenone, 5 Ethyl 2 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For a molecule such as 3(2H)-Thiophenone, 5-ethyl-2-methyl-, a combination of one-dimensional and two-dimensional NMR techniques would be employed to assign all proton (¹H) and carbon (¹³C) signals and to establish the intricate network of covalent bonds and spatial relationships.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are powerful methods for resolving complex spectral overlaps and establishing correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions, which are typically observed between protons on adjacent carbon atoms. For 3(2H)-Thiophenone, 5-ethyl-2-methyl-, COSY would be expected to show correlations between the methyl and methine protons of the ethyl group, as well as between the methine proton and the methylene (B1212753) protons in the thiophenone ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.org This technique is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule. For instance, HMBC would show correlations from the methyl protons to the adjacent ring carbon and the carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the stereochemistry and three-dimensional structure of a molecule. nih.gov In the case of 3(2H)-Thiophenone, 5-ethyl-2-methyl-, NOESY could reveal spatial relationships between the substituents and the thiophenone ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D-NMR Correlations for 3(2H)-Thiophenone, 5-ethyl-2-methyl-

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) | Key NOESY Correlations (from ¹H to ¹H) |

| 2 | - | ~45 | H4, H6 | - |

| 3 | - | ~205 (C=O) | H2, H4 | - |

| 4 | ~2.8 (dd) | ~35 | C3, C5 | H2, H5 |

| 5 | - | ~140 | H4, H7, H8 | - |

| 6 (CH₃) | ~1.3 (d) | ~15 | C2 | H2 |

| 7 (CH₂) | ~1.7 (q) | ~25 | C5, C8 | H8 |

| 8 (CH₃) | ~1.0 (t) | ~12 | C5, C7 | H7 |

Note: The chemical shifts and correlations in this table are predicted values based on known substituent effects in thiophene (B33073) and thiophenone derivatives and may vary from experimental values.

Solid-State NMR Investigations of Crystalline Forms

While solution-state NMR provides information about the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) can provide detailed insights into the structure and dynamics of molecules in their crystalline forms. iastate.edu For 3(2H)-Thiophenone, 5-ethyl-2-methyl-, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state. Furthermore, ssNMR can probe intermolecular interactions within the crystal lattice. iastate.edu

Dynamic NMR for Conformational Studies

Molecules are not static entities and can undergo various dynamic processes, such as bond rotations and ring inversions. Dynamic NMR (DNMR) is a technique used to study these processes that occur on the NMR timescale. mdpi.com For 3(2H)-Thiophenone, 5-ethyl-2-methyl-, the ethyl group attached to the thiophenone ring can exhibit conformational flexibility. By acquiring NMR spectra at different temperatures, it would be possible to study the rotational dynamics of the ethyl group and potentially determine the energy barriers associated with these conformational changes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. masonaco.org For 3(2H)-Thiophenone, 5-ethyl-2-methyl- (C₇H₁₀OS), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. This is a critical step in the unambiguous identification of a new or unknown compound. nih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for 3(2H)-Thiophenone, 5-ethyl-2-methyl-

| Ion Formula | Calculated Exact Mass |

| [C₇H₁₀OS + H]⁺ | 143.0525 |

| [C₇H₁₀OS + Na]⁺ | 165.0345 |

| [C₇H₁₀OS]⁺˙ | 142.0447 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. imreblank.ch The analysis of these fragment ions provides valuable information about the structure of the parent ion. The fragmentation of 3(2H)-Thiophenone, 5-ethyl-2-methyl- would likely involve characteristic losses of small neutral molecules such as CO, C₂H₄ (ethene), and radicals like CH₃ and C₂H₅. The study of these fragmentation pathways can help to confirm the connectivity of the molecule. arkat-usa.org

Table 3: Plausible Fragmentation Pathways for [C₇H₁₀OS]⁺˙ in Tandem Mass Spectrometry

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 142 | 114 | CO | [C₆H₁₀S]⁺˙ |

| 142 | 127 | CH₃ | [C₆H₇OS]⁺ |

| 142 | 113 | C₂H₅ | [C₅H₅OS]⁺ |

| 114 | 86 | C₂H₄ | [C₄H₆S]⁺˙ |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that provides information on the size, shape, and charge of an ion, in addition to its mass-to-charge ratio. This separation in the gas phase, based on the ion's collision cross-section (CCS) with a neutral buffer gas, allows for the differentiation of isomers and conformers.

For 3(2H)-Thiophenone, 5-ethyl-2-methyl-, IMS-MS analysis would be expected to reveal a single major species corresponding to the protonated molecule, [M+H]+. The experimental CCS value can be compared with theoretical values calculated for different possible conformers of the molecule to provide insight into its three-dimensional structure in the gas phase. The presence of the flexible ethyl group at the 5-position and the methyl group at the 2-position may lead to the existence of multiple conformers, which could potentially be resolved by high-resolution IMS.

Fragmentation of the parent ion in the mass spectrometer following ion mobility separation would yield characteristic product ions. These fragmentation patterns are crucial for confirming the molecular structure. Expected fragmentation pathways would likely involve the loss of the ethyl group, the methyl group, or the carbonyl group.

Table 1: Predicted Ion Mobility and Mass Spectrometry Data for [3(2H)-Thiophenone, 5-ethyl-2-methyl- + H]+

| Ion Species | Predicted m/z | Predicted Collision Cross-Section (CCS) in N₂ (Ų) | Major Predicted Fragment Ions (m/z) |

|---|

Note: The predicted CCS values are estimates based on theoretical calculations and data from similar structures. Actual experimental values may vary.

Vibrational Spectroscopy: Infrared (IR) and Raman

Detailed Analysis of Characteristic Functional Group Frequencies

The IR and Raman spectra of 3(2H)-Thiophenone, 5-ethyl-2-methyl- would be dominated by vibrations associated with its key functional groups.

Carbonyl (C=O) Stretching: A strong absorption band in the IR spectrum is expected in the region of 1710-1680 cm⁻¹. This is a characteristic frequency for a five-membered ring ketone. The corresponding Raman signal would likely be weaker.

C-S Stretching: The stretching vibration of the carbon-sulfur bond in the thiophene ring is expected to appear in the fingerprint region of the IR and Raman spectra, typically between 700 and 600 cm⁻¹. iosrjournals.org

Alkyl C-H Stretching: The ethyl and methyl substituents will give rise to characteristic C-H stretching vibrations in the 3000-2850 cm⁻¹ region.

Ring Vibrations: The thiophene ring itself will have several characteristic stretching and bending vibrations, contributing to the complexity of the fingerprint region (below 1500 cm⁻¹).

Table 2: Predicted Characteristic Vibrational Frequencies for 3(2H)-Thiophenone, 5-ethyl-2-methyl-

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | 1695 | 1695 | Strong (IR), Weak (Raman) |

| C-H Stretch (Alkyl) | 2960, 2870 | 2960, 2870 | Medium |

| CH₂ Bend | 1460 | 1460 | Medium |

| CH₃ Bend | 1380 | 1380 | Medium |

Note: These are predicted frequencies based on typical ranges for these functional groups.

Conformational Analysis via Vibrational Spectroscopy

The presence of the ethyl group introduces conformational flexibility. Different rotational isomers (rotamers) may exist, and these can sometimes be distinguished by subtle shifts in their vibrational frequencies. Low-temperature IR or Raman spectroscopy could potentially resolve the vibrational bands of different conformers, providing insight into the conformational preferences of the molecule. Theoretical calculations of the vibrational spectra for different stable conformers would be essential to aid in the interpretation of such experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum is influenced by the nature of the chromophores present and their chemical environment.

Analysis of n→π and π→π Transitions**

The UV-Vis spectrum of 3(2H)-Thiophenone, 5-ethyl-2-methyl- is expected to show two main absorption bands:

n→π Transition:* This is a lower-energy, and typically lower-intensity, transition associated with the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. This transition is expected to appear as a weak shoulder or a distinct band at longer wavelengths, likely in the near-UV region.

π→π Transition:* This is a higher-energy, and typically higher-intensity, transition involving the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital within the conjugated system of the thiophene ring and the carbonyl group. This transition is expected to appear at shorter wavelengths in the UV region.

The presence of alkyl substituents (ethyl and methyl groups) is expected to cause a slight bathochromic (red) shift in these transitions compared to the unsubstituted 3(2H)-thiophenone.

Table 3: Predicted UV-Vis Absorption Maxima for 3(2H)-Thiophenone, 5-ethyl-2-methyl- in a Nonpolar Solvent (e.g., Hexane)

| Electronic Transition | Predicted λₘₐₓ (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| n→π* | ~320 | ~100 |

Note: These are estimated values based on data for similar thiophene-based ketones.

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands with a change in the polarity of the solvent. This effect is particularly pronounced for molecules with polar functional groups like the carbonyl group in 3(2H)-Thiophenone, 5-ethyl-2-methyl-.

n→π Transition:* This transition typically exhibits a hypsochromic (blue) shift as the solvent polarity increases. This is because polar solvents can stabilize the non-bonding electrons on the oxygen atom through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the transition.

π→π Transition:* This transition often shows a bathochromic (red) shift with increasing solvent polarity. This is due to the stabilization of the more polar excited state by the polar solvent.

Studying the solvatochromic behavior of 3(2H)-Thiophenone, 5-ethyl-2-methyl- by recording its UV-Vis spectra in a series of solvents with varying polarities can provide valuable information about the electronic structure of the molecule and its interactions with the surrounding medium. rsc.orgacs.orgacs.org

Table 4: Predicted Solvatochromic Shifts for 3(2H)-Thiophenone, 5-ethyl-2-methyl-

| Solvent | Polarity Index | Predicted λₘₐₓ (n→π*) (nm) | Predicted λₘₐₓ (π→π*) (nm) |

|---|---|---|---|

| Hexane | 0.1 | ~320 | ~240 |

| Dichloromethane | 3.1 | ~315 | ~245 |

| Ethanol | 4.3 | ~305 | ~250 |

Note: The predicted shifts are illustrative of the expected trends.

X-ray Crystallography of 3(2H)-Thiophenone, 5-ethyl-2-methyl- and its Analogues

The solid-state architecture of organic molecules is dictated by the intricate interplay of molecular shape and intermolecular forces. In the case of thiophenone derivatives, the presence of a polarizable sulfur atom, a carbonyl group, and various substituents leads to a rich variety of crystal packing motifs and hydrogen bonding networks.

The determination of the crystal structure of thiophenone analogues is typically achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information regarding bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

For instance, the crystal structures of two closely related hydroxy-thiophenone derivatives, 3-hydroxy-2,4-dimethyl-2H-thiophen-5-one and 3-hydroxy-4-methyl-2H-thiophen-5-one, have been elucidated. nih.gov These studies reveal crucial details about the molecular geometry and packing. For example, 3-hydroxy-2,4-dimethyl-2H-thiophen-5-one crystallizes in a specific crystal system with defined unit cell parameters.

The molecular packing in the crystals of thiophenone derivatives is influenced by the substituents on the thiophene ring. Molecules of 2-acetyl-3-methoxythiophene, for example, are arranged in pairs about inversion centers. nih.gov In the absence of strong hydrogen bond donors, the packing is often governed by weaker interactions such as C-H···O and S···O contacts, as well as van der Waals forces. nih.gov The planarity of the thiophene ring system is a common feature, although substituents can cause minor deviations.

Table 1: Crystallographic Data for Selected Thiophenone Analogues

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|

| 3-hydroxy-2,4-dimethyl-2H-thiophen-5-one | Monoclinic | P2₁/c | 10.345(3) | 8.234(2) | 8.892(2) | 98.45(3) |

Note: Data extracted from a study on hydroxy-thiophenone derivatives and is presented here as a reference for typical crystallographic parameters of analogous compounds. nih.gov

The supramolecular assembly in the crystals of thiophenone derivatives is directed by a variety of intermolecular interactions. The nature and strength of these interactions are highly dependent on the functional groups present in the molecule.

In analogues containing hydroxyl groups, such as 3-hydroxy-2,4-dimethyl-2H-thiophen-5-one, the dominant structural feature is the formation of hydrogen-bonded chains. nih.gov In this particular case, C(6) hydrogen-bonded chains are formed between the hydroxyl group (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule. nih.gov These chains propagate along a specific crystallographic axis, creating a robust one-dimensional network.

Interactions involving the π-system of the thiophene ring, such as C-H···π and π-π stacking, can also be present, particularly in derivatives with aromatic substituents. nih.govscirp.org The binding in thiophene-based systems is often dominated by van der Waals dispersion forces. nih.gov

For 3(2H)-Thiophenone, 5-ethyl-2-methyl-, it is anticipated that the primary intermolecular interactions would be C-H···O hydrogen bonds, where the hydrogen atoms of the ethyl and methyl groups, as well as the thiophene ring, interact with the carbonyl oxygen of adjacent molecules. The sulfur atom could also participate in weak C-H···S interactions. The absence of strong hydrogen bond donors suggests that the crystal packing will be a result of a delicate balance of these weaker, yet collectively significant, non-covalent forces.

Table 2: Potential Intermolecular Interactions in 3(2H)-Thiophenone, 5-ethyl-2-methyl- (Inferred from Analogues)

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| C-H···O | C-H (ethyl, methyl, thiophene ring) | O (carbonyl) | Formation of chains or dimeric motifs, contributing significantly to the crystal packing. |

| C-H···S | C-H (ethyl, methyl, thiophene ring) | S (thiophene ring) | Weaker interactions that can influence the orientation of molecules within the lattice. |

Theoretical and Computational Studies of 3 2h Thiophenone, 5 Ethyl 2 Methyl

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics simulations are used to explore its conformational flexibility and behavior over time.

The presence of flexible ethyl and methyl groups on the thiophenone ring means that 3(2H)-Thiophenone, 5-ethyl-2-methyl- can exist in multiple conformations. A systematic conformational search can be performed using molecular mechanics or semi-empirical methods to identify the various low-energy conformers. The geometries of these stable conformers can then be re-optimized at a higher level of theory, such as DFT, to obtain more accurate relative energies. researchgate.netacs.org

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the conformational flexibility of 3(2H)-Thiophenone, 5-ethyl-2-methyl-. youtube.com In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational space and the observation of transitions between different conformers. nih.gov

MD simulations can reveal the accessible range of bond lengths, bond angles, and dihedral angles, providing a detailed understanding of the molecule's flexibility at a given temperature. By analyzing the simulation trajectory, one can identify the most populated conformational states and the energy barriers between them, offering a comprehensive view of the molecule's dynamic behavior.

General computational approaches, such as Density Functional Theory (DFT), are commonly employed to predict NMR chemical shifts, simulate vibrational and electronic spectra, and elucidate reaction mechanisms for related organic molecules. These studies provide valuable insights into the structure, properties, and reactivity of substituted thiophenes. However, in the absence of specific research on 3(2H)-Thiophenone, 5-ethyl-2-methyl-, the detailed, data-driven article requested cannot be generated at this time.

Further computational research would be required to produce the specific data points requested in the outline, including predicted NMR chemical shifts and coupling constants, simulated spectra, and the energetic profiles of its potential reaction pathways.

Derivatives and Analogues of 3 2h Thiophenone, 5 Ethyl 2 Methyl

Synthesis and Characterization of Substituted Thiophenone Analogues

The synthesis of analogues based on the 3(2H)-thiophenone scaffold is a cornerstone of medicinal and materials chemistry. Methodologies such as the Fiesselmann thiophene (B33073) synthesis and Gewald reaction are frequently employed to construct the thiophene ring with various substitution patterns. nih.govnih.govimpactfactor.org These approaches offer the flexibility to introduce a wide array of functional groups, enabling the systematic investigation of structure-property relationships.

One common synthetic route involves the condensation of appropriate starting materials to form the thiophene ring, followed by further modifications. For instance, the condensation of chlorothiophene carboxylates with methyl thioglycolate can yield hydroxythieno[3,2-b]thiophene carboxylates, which can then be converted to the corresponding thieno[3,2-b]thiophen-3(2H)-ones. beilstein-journals.orgresearchgate.net

Variation of Alkyl Chain Lengths and Positions

The manipulation of alkyl substituents on the thiophenone core is a key strategy to modulate the physicochemical properties of the resulting analogues. Researchers have explored the synthesis of thiophenone derivatives with varying alkyl chain lengths and positions to fine-tune characteristics such as solubility, lipophilicity, and steric hindrance. elsevierpure.com

For example, multistep synthetic routes have been developed for thieno[3,2-b]thiophenes that allow for the introduction of different alkyl groups. nih.gov The reactivity of the thiophene ring can be influenced by the position of these alkyl groups; a methyl group at the 2-position of benzothiophene (B83047), for instance, has been shown to increase reactivity without causing significant steric hindrance. elsevierpure.com

Table 1: Examples of Alkyl-Substituted Thiophenone Analogues and Synthetic Observations

| Analogue Structure | Synthetic Method | Key Observation | Reference |

|---|---|---|---|

| 2,3,4,5-tetramethyl substituted thieno[3,2-b]thiophene (B52689) | Cascade cyclization of alkynyl diols | Efficient synthesis with high chemo- and regioselectivity. | nih.gov |

| 2-methylbenzothiophene | Not specified | Higher reactivity compared to unsubstituted benzothiophene. | elsevierpure.com |

Incorporation of Other Heteroatoms

To further expand the chemical space of 3(2H)-thiophenone analogues, researchers have investigated the incorporation of other heteroatoms, such as nitrogen and selenium, into the core structure. This can be achieved by either replacing the sulfur atom in the thiophene ring or by fusing other heterocyclic rings to the thiophenone scaffold.

The synthesis of S,N-heteroacenes, which consist of fused thiophene and pyrrole (B145914) rings, has been accomplished through various multistep routes, including Buchwald–Hartwig amination and Cadogan reactions. beilstein-journals.org These compounds are of interest for their potential applications in organic electronics. beilstein-journals.org Similarly, selenopheno[3,2-b]selenophenes have been synthesized via cascade cyclization of alkynyl diol derivatives. nih.gov The replacement of sulfur with nitrogen has been shown to cause a red-shift in absorption and a decrease in the energy gap of the resulting heteroacenes. beilstein-journals.org

Functionalization of the 3(2H)-Thiophenone, 5-ethyl-2-methyl- Core

The functionalization of the 3(2H)-thiophenone core is crucial for tailoring its properties for specific applications. The introduction of various functional groups can significantly alter the electronic, optical, and chemical characteristics of the parent molecule.

The thiophene ring readily undergoes electrophilic aromatic substitution reactions such as halogenation and sulfonation. nih.gov However, reactions like alkylation and oxidation can be more challenging to control. nih.gov The reactivity of thiophene towards electrophilic substitution is notably higher than that of benzene (B151609). nih.gov

Introduction of Halogen, Nitro, and Amino Groups

The introduction of halogen, nitro, and amino groups onto the thiophenone ring can serve as a handle for further synthetic transformations or directly impart desired properties. Halogenation of thiophenes occurs readily, and controlled conditions can lead to mono- or di-substituted products. iust.ac.ir For example, 2-bromo- and 2,5-dibromothiophenes can be produced cleanly. iust.ac.ir

Nitration of thiophenes requires careful conditions to avoid explosive reactions, with reagents like acetyl nitrate (B79036) being suitable. iust.ac.ir The position of the nitro group can significantly affect the properties of the molecule. nih.gov The introduction of amino groups can be achieved through methods like the Buchwald–Hartwig amination of brominated precursors. beilstein-journals.org

Table 2: Functionalization Reactions on Thiophene Scaffolds

| Functional Group | Reagents/Conditions | Typical Outcome | Reference |

|---|---|---|---|

| Bromine | Br2 in 48% HBr at low temperatures | Mono- or multi-bromination depending on stoichiometry. iust.ac.ir | iust.ac.ir |

| Nitro | Acetyl nitrate or nitronium tetrafluoroborate | Nitration, often leading to mixtures of isomers. iust.ac.ir | iust.ac.irnih.gov |

Derivatization for Polymerization or Material Integration

Thiophene derivatives, including those based on the 3(2H)-thiophenone core, are valuable building blocks for the synthesis of conducting polymers and other advanced materials. nih.govresearchgate.net Derivatization for polymerization often involves the introduction of functional groups that can participate in polymerization reactions.

For example, thiophene-containing monomers can be synthesized and subsequently polymerized. helsinki.fi Oxidative polymerization, often initiated by agents like iron(III) chloride, is a common method for creating polythiophenes. nih.gov The properties of the resulting polymers, such as their molecular weight and conductivity, are highly dependent on the monomer structure and the polymerization conditions. nih.gov Symmetrically substituted thieno[2,3-b]thiophenes have been specifically designed as monomers for polymer synthesis. ekb.eg

Structure-Reactivity Relationship Studies in Thiophenone Derivatives

Understanding the relationship between the structure of thiophenone derivatives and their chemical reactivity is fundamental for the rational design of new compounds with desired properties. Studies in this area often involve computational modeling and experimental analysis to correlate structural features with observed reactivity. nih.gov

For instance, the electronic properties of nitrothiophenes have been studied using molecular orbital methods, revealing a correlation between properties like HOMO energies and their biological activity. nih.gov The presence and position of substituents, such as an additional nitro group, can have a significant impact on the compound's activity. nih.gov Similarly, the placement of donor and acceptor groups on oligothiophenes critically affects their electronic properties, including HOMO-LUMO levels and band gaps. researchgate.net The reactivity of benzothiophene and dibenzothiophene (B1670422) derivatives in oxidation reactions has also been shown to be influenced by the degree of aromatic condensation and the number and position of methyl groups. elsevierpure.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3(2H)-Thiophenone, 5-ethyl-2-methyl- |

| Methyl thioglycolate |

| Thieno[3,2-b]thiophen-3(2H)-one |

| Benzothiophene |

| Poly(3-hexylthiophene) (P3HT) |

| Selenopheno[3,2-b]selenophene |

| 2-Bromothiophene |

| 2,5-Dibromothiophene |

| Acetyl nitrate |

| Iron(III) chloride |

| Thieno[2,3-b]thiophene |

Exploration of Thiophenone-Based Scaffolds in Complex Organic Architectures

The thiophenone core, particularly the 3(2H)-thiophenone scaffold, serves as a versatile building block in the synthesis of more complex, multi-ring organic structures. While direct applications of 3(2H)-Thiophenone, 5-ethyl-2-methyl- in this context are not extensively documented in readily available literature, the broader class of thiophenone derivatives is instrumental in constructing fused heterocyclic systems with significant applications in materials science and medicinal chemistry. researchgate.netnih.gov Researchers utilize the reactivity of the thiophenone ring to forge new carbon-carbon and carbon-heteroatom bonds, leading to the creation of elaborate molecular architectures.

One prominent application of thiophenone scaffolds is in the synthesis of thieno[3,2-b]thiophenes. These fused bicyclic systems are of considerable interest due to their utility in organic electronics, including as components for organic field-effect transistors and solar cells. nih.gov The synthesis often involves the condensation of a substituted 3-chlorothiophene (B103000) with a thioglycolate, which then cyclizes to form the thieno[3,2-b]thiophene core. Subsequent saponification and decarboxylation can yield thieno[3,2-b]thiophen-3(2H)-ones. nih.gov These ketones are valuable intermediates themselves, primed for further elaboration.

For instance, these thieno[3,2-b]thiophen-3(2H)-one intermediates can be used to construct even larger, nitrogen-containing heteroacenes. nih.gov A key example is the Fischer indolization reaction, where the thiophenone-derived ketone reacts with arylhydrazines. This reaction creates a new indole (B1671886) ring fused to the thiophene moiety, resulting in complex N,S-heterotetracenes such as 9H-thieno[2',3':4,5]thieno[3,2-b]indoles. nih.gov These extended π-conjugated systems are investigated for their potential as electron-rich subunits in the development of novel organic semiconductors. nih.gov

The reactivity of the thiophenone scaffold is not limited to ring-fusion reactions. The keto-enol tautomerism of 3(2H)-thiophenones allows for various synthetic transformations. The enol form, 3-hydroxythiophene, can undergo reactions typical of phenols, while the keto form provides a handle for nucleophilic additions and condensations. This dual reactivity makes the thiophenone scaffold a powerful tool for synthetic chemists aiming to build molecular complexity.

Furthermore, the general class of thiophene derivatives, which includes thiophenones, is recognized for its role as a "privileged pharmacophore" in medicinal chemistry. nih.govrsc.org The thiophene ring is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs. nih.gov Its incorporation into larger molecules can significantly influence physicochemical properties such as solubility and receptor binding affinity, making thiophenone-derived scaffolds attractive starting points for the synthesis of novel therapeutic agents. nih.govencyclopedia.pub For example, thiophene analogues of the tetracyclic antidepressant mianserin (B1677119) have been synthesized, demonstrating the utility of incorporating this scaffold into known drug architectures. nih.gov

The synthesis of complex architectures from thiophenone scaffolds often involves multi-step sequences and can be facilitated by modern synthetic methods, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govnih.gov These methods allow for the precise and efficient formation of new bonds, enabling the construction of highly functionalized and complex target molecules from simpler thiophenone precursors.

The following table summarizes examples of complex organic architectures derived from thiophenone-based scaffolds:

| Starting Scaffold Type | Reaction Type | Resulting Complex Architecture | Potential Application Area |

| Thieno[3,2-b]thiophen-3(2H)-one | Fischer Indolization | 9H-thieno[2',3':4,5]thieno[3,2-b]indole | Organic Semiconductors |

| 3-Chlorothiophene derivative | Condensation/Cyclization | 3-Hydroxythieno[3,2-b]thiophene-2-carboxylate | Synthetic Intermediate |

| 1-Methyl-3-(2-thienyl)piperazine | Nucleophilic Aromatic Substitution / Cyclization | Piperazino[1,2-a]thieno[2,3-c] ontosight.aibenzazepine | Medicinal Chemistry |

| 2,3-Dibromothiophene | Suzuki-Miyaura Coupling / C-N Coupling | Thieno[3,2-b]indole | Medicinal Chemistry, Materials Science |

Applications of 3 2h Thiophenone, 5 Ethyl 2 Methyl As a Chemical Synthon or Material Precursor

Integration into Materials Science and Polymer Chemistry

The electronic properties imparted by the thiophene (B33073) ring suggest that thiophenone derivatives could serve as precursors for conducting polymers. ontosight.ai The addition of side chains, such as ethyl and methyl groups, can enhance the processability of resulting polymers by improving their solubility.

There is no specific information in the reviewed literature on the use of 3(2H)-Thiophenone, 5-ethyl-2-methyl- as a monomer for the synthesis of specialty polymers. The polymerization of substituted thiophenes is a known method for producing processable conducting polymers, but specific studies involving this particular monomer have not been identified.

Thiophene-based compounds are of significant interest in materials science for developing functional materials, including those with applications in organic electronics. nih.gov The potential for thiophenes to be used in light-harvesting dyes and organic field-effect transistors is an active area of research. nih.gov However, research specifically detailing the integration of 3(2H)-Thiophenone, 5-ethyl-2-methyl- into such functional materials is not available.

Catalysis and Ligand Design

The design of ligands for catalysis often involves heterocyclic compounds. While thiophene derivatives can be incorporated into ligand structures, there are no specific findings in the reviewed literature concerning the application of 3(2H)-Thiophenone, 5-ethyl-2-methyl- in catalysis or ligand design.

Ligand for Transition Metal Catalysis

There is currently no available scientific literature that describes the use of 3(2H)-Thiophenone, 5-ethyl-2-methyl- as a ligand for transition metal catalysis. While thiophene derivatives can, in a general sense, act as ligands for transition metals, specific studies detailing the synthesis of metal complexes with 3(2H)-Thiophenone, 5-ethyl-2-methyl- or their application in catalytic processes have not been reported. The potential for this compound to act as a ligand exists due to the presence of the sulfur atom and the carbonyl group, which could coordinate to a metal center. However, without experimental evidence, any discussion of its coordinating properties, the stability of potential complexes, or their effectiveness in catalysis would be purely speculative.

Catalytic Activity of 3(2H)-Thiophenone, 5-ethyl-2-methyl- (if demonstrated)

No studies have been found that demonstrate any inherent catalytic activity of 3(2H)-Thiophenone, 5-ethyl-2-methyl-. The compound itself is not reported to catalyze any chemical transformations.

Role in Analytical Standards and Method Development (non-clinical)

There is no information available in the surveyed literature or chemical supplier catalogs to suggest that 3(2H)-Thiophenone, 5-ethyl-2-methyl- is used as an analytical standard. Its application in the development of analytical methods, for instance, as an internal standard in chromatography or as a reference compound in spectroscopic techniques, is not documented.

Future Research Directions and Unexplored Avenues for 3 2h Thiophenone, 5 Ethyl 2 Methyl

Emerging Synthetic Methodologies for Thiophenone Synthesis

The synthesis of thiophenones and their derivatives has traditionally relied on established organic chemistry routes, but recent advancements offer more efficient, selective, and versatile methods. Future research on 3(2H)-Thiophenone, 5-ethyl-2-methyl- should focus on adopting these emerging methodologies to improve yield, purity, and structural diversity.

Key emerging strategies include:

[3+2] Cycloaddition Reactions : A promising approach involves the [3+2] cycloaddition of thiocarbonyl ylides with various compounds containing an activated multiple bond. nuph.edu.ua This method has been shown to be an effective way to synthesize functionalized dihydro- and tetrahydrothiophenes with high stereoselectivity, offering a pathway to produce the core structure in multigram quantities. nuph.edu.ua

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all reactants. Investigating MCRs for the synthesis of thiophenones could significantly streamline the production process, reduce waste, and allow for the rapid generation of a library of derivatives. researchgate.net

Reactions of Thiiranes : The reaction of thiiranes (episulfides) with active methylene (B1212753) compounds like diethyl malonate has been demonstrated to produce dihydro-2(3H)-thiophenone derivatives. oup.com Exploring the reaction of appropriately substituted thiiranes could provide a direct and high-yield route to 3(2H)-Thiophenone, 5-ethyl-2-methyl-. oup.com

Table 1: Emerging Synthetic Methodologies

| Methodology | Description | Potential Advantages |

|---|---|---|

| [3+2] Cycloaddition | Reaction of a thiocarbonyl ylide with an unsaturated compound to form a five-membered ring. nuph.edu.ua | High stereoselectivity, potential for multigram scale-up. nuph.edu.ua |

| Multicomponent Reactions | One-pot reactions involving three or more starting materials. researchgate.net | High efficiency, reduced waste, rapid library generation. researchgate.net |

| Thiirane Chemistry | Ring-opening of thiiranes by carbanions followed by intramolecular cyclization. oup.com | Direct route to the thiophenone core, potentially high yields. oup.com |

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

To optimize the synthesis of 3(2H)-Thiophenone, 5-ethyl-2-methyl-, the adoption of advanced spectroscopic techniques for in-situ, real-time reaction monitoring is crucial. Process Analytical Technology (PAT) tools can provide continuous data on reactant consumption, intermediate formation, and product yield, leading to improved process control and understanding.

Future avenues for exploration include:

FT-IR and Raman Spectroscopy : These vibrational spectroscopy techniques can monitor the disappearance of reactant functional groups and the appearance of product functional groups in real-time without the need for sampling.

Process NMR Spectroscopy : In-situ NMR can provide detailed structural information about the species present in the reaction mixture over time, allowing for the identification of transient intermediates and the elucidation of reaction mechanisms.

High-Throughput Screening of Derivatization Reactions

To fully explore the chemical space around 3(2H)-Thiophenone, 5-ethyl-2-methyl-, high-throughput screening (HTS) of derivatization reactions is a powerful strategy. HTS allows for the rapid testing of numerous chemical transformations, facilitating the discovery of novel compounds and reactions. ewadirect.com

Modern HTS workflows applicable to this context include:

Mass Spectrometry-Based Screening : Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Desorption Electrospray Ionization (DESI-MS) mass spectrometry enable label-free, direct quantification of reaction products from a large number of parallel reactions. nih.govresearchgate.net This approach can be used to screen a wide range of reactants and catalysts to functionalize the thiophenone core. nih.govresearchgate.net

Automated Synthesis and Analysis Platforms : Integrating automated liquid handling and microplate-based assays can accelerate the derivatization process, from reaction setup to product analysis. washu.edu This allows for the systematic modification of the thiophenone scaffold and the creation of a diverse chemical library for further investigation. washu.edu

Theoretical Predictions for Novel Reactivity and Applications

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work, saving significant time and resources. Applying theoretical methods to 3(2H)-Thiophenone, 5-ethyl-2-methyl- can uncover novel reactivity patterns and suggest potential non-biological applications.

Key computational approaches include:

Density Functional Theory (DFT) : DFT calculations can be used to determine the molecule's electronic structure, predict its reactivity at different sites, and model reaction pathways. This can help identify the most favorable conditions for derivatization and predict the outcomes of unknown reactions.

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the conformational behavior of the molecule and its derivatives, which is crucial for designing materials with specific physical properties.

In Silico Screening : Computational methods can be used to predict the properties of a virtual library of derivatives, such as their electronic and optical properties, helping to prioritize candidates for synthesis for applications in materials science. nih.gov

Table 2: Theoretical and Computational Methods

| Method | Application for 3(2H)-Thiophenone, 5-ethyl-2-methyl- |

|---|---|

| Density Functional Theory (DFT) | Predict reactivity, map reaction mechanisms, calculate electronic properties. |

| Molecular Dynamics (MD) | Simulate molecular motion and conformational preferences. |

| In Silico Property Prediction | Screen virtual derivatives for desired material properties (e.g., optoelectronic). |

Exploration of Sustainable Synthesis Routes

In line with the principles of green chemistry, future research should prioritize the development of sustainable synthesis routes for 3(2H)-Thiophenone, 5-ethyl-2-methyl-. This involves using renewable feedstocks and environmentally benign processes.

A significant opportunity lies in the use of bio-based platform chemicals. For example, levulinic acid, which can be derived from the biopolymer cellulose, has been shown to be a precursor for thiophenone intermediates. royalsocietypublishing.org Research into converting lignocellulosic biomass into value-added organosulfur compounds is a nascent but highly promising field. royalsocietypublishing.org Developing a synthetic pathway that starts from a biomass-derived chemical would represent a major step towards a sustainable production method for this thiophenone, reducing the reliance on fossil carbon sources. royalsocietypublishing.org

Potential as a Template for New Chemical Entities (non-biological focus)

The thiophene (B33073) ring is a well-known structural motif in materials science due to its electronic properties. nih.gov Thiophene-containing molecules, particularly π-conjugated systems, are used in organic semiconductors, solar cells, and organic field-effect transistors (OFETs). nih.gov The 3(2H)-Thiophenone, 5-ethyl-2-methyl- core can serve as a versatile template for the design of novel chemical entities for such non-biological applications.

Future research should focus on:

Derivatization to Create Conjugated Systems : The thiophenone core can be chemically modified to introduce aromatic and other unsaturated groups, extending the π-conjugation. These new, larger molecular architectures could exhibit interesting photophysical or electronic properties.

Synthesis of Novel Polycyclic Aromatic Hydrocarbons (PAHs) : The thiophenone ring can be used as a building block in the synthesis of larger, planar PAHs. acs.org Such molecules are investigated for their potential in optoelectronic applications due to their exceptional electronic conjugation. acs.org

Development of Functional Materials : By functionalizing the thiophenone scaffold, it may be possible to create new dyes, liquid crystals, or components for advanced polymers with tailored properties. The inherent sulfur atom can also be used to coordinate with metals, opening avenues for creating novel coordination polymers or materials with unique catalytic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.